molecular formula C21H45AlO3 B12663757 Aluminium heptan-1-olate CAS No. 71411-84-2

Aluminium heptan-1-olate

Cat. No.: B12663757
CAS No.: 71411-84-2
M. Wt: 372.6 g/mol
InChI Key: PVNBGPRGXVOOIZ-UHFFFAOYSA-N
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Description

Aluminium heptan-1-olate, also known as aluminum tri(1-heptanolate), is an organoaluminium compound with the molecular formula C21H45AlO3. This compound is characterized by the presence of aluminium bonded to three heptan-1-olate ligands. It is a part of the broader class of organometallic compounds, which have significant applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminium heptan-1-olate can be synthesized through the reaction of aluminium alkyls with heptan-1-ol. The general reaction involves the substitution of alkyl groups with heptan-1-olate groups. The reaction is typically carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods: In an industrial setting, the production of this compound involves the controlled reaction of aluminium metal with heptan-1-ol in the presence of a catalyst. The process requires precise temperature and pressure conditions to ensure high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of aluminium oxides and other by-products.

    Reduction: This compound can also participate in reduction reactions, particularly in the presence of strong reducing agents.

    Substitution: this compound is known to undergo substitution reactions where the heptan-1-olate ligands can be replaced by other ligands.

Common Reagents and Conditions:

    Oxidizing Agents: Oxygen, hydrogen peroxide.

    Reducing Agents: Lithium aluminium hydride, sodium borohydride.

    Substitution Reagents: Various alcohols, amines, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aluminium oxides, while substitution reactions can produce a variety of organoaluminium compounds .

Scientific Research Applications

Aluminium heptan-1-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of aluminium heptan-1-olate involves its ability to act as a Lewis acid, accepting electron pairs from donor molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of carbonyl compounds and the facilitation of nucleophilic attack on electrophilic centers .

Comparison with Similar Compounds

    Aluminium isopropoxide: Another organoaluminium compound used as a catalyst in organic synthesis.

    Aluminium ethoxide: Similar in structure and reactivity, used in the production of coatings and as a catalyst.

    Aluminium sec-butoxide: Used in the synthesis of advanced materials and as a catalyst in various reactions.

Uniqueness: Aluminium heptan-1-olate is unique due to its specific ligand structure, which imparts distinct reactivity and selectivity in chemical reactions. Its longer carbon chain compared to other aluminium alkoxides provides different solubility and steric properties, making it suitable for specific applications .

Properties

CAS No.

71411-84-2

Molecular Formula

C21H45AlO3

Molecular Weight

372.6 g/mol

IUPAC Name

aluminum;heptan-1-olate

InChI

InChI=1S/3C7H15O.Al/c3*1-2-3-4-5-6-7-8;/h3*2-7H2,1H3;/q3*-1;+3

InChI Key

PVNBGPRGXVOOIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[O-].CCCCCCC[O-].CCCCCCC[O-].[Al+3]

Origin of Product

United States

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